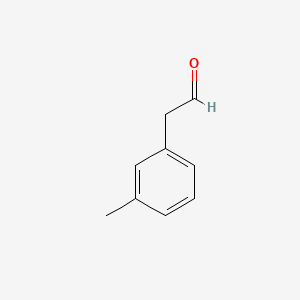

Benzeneacetaldehyde, 3-methyl-

描述

Contextualization within Aromatic Aldehyde Chemistry and Derivatives Research

Aromatic aldehydes are a class of organic compounds characterized by an aldehyde functional group attached to an aromatic ring. cas.cnnih.gov They are fundamental building blocks in organic synthesis, finding extensive use in the production of pharmaceuticals, agrochemicals, fragrances, and polymers. nih.govnih.govwikipedia.org The parent compound of this family is phenylacetaldehyde (B1677652), a molecule that occurs naturally in various plants and is a key intermediate in the synthesis of many fragrances and other high-value chemicals. wikipedia.orgebi.ac.ukfoodb.ca

The introduction of substituents onto the phenyl ring of phenylacetaldehyde gives rise to a diverse array of derivatives, each with unique chemical and physical properties. The nature and position of these substituents can profoundly influence the compound's reactivity, stability, and biological activity. Benzeneacetaldehyde, 3-methyl- is one such derivative, where a methyl group is positioned at the meta- (or 3-) position of the phenyl ring.

Research into substituted phenylacetaldehydes often involves comparative studies of the different positional isomers (ortho-, meta-, and para-). The position of the substituent affects the electronic and steric environment of the molecule, which in turn influences its conformational preferences and reactivity. msu.edu For instance, the relative stabilities of different rotational isomers (rotamers) are influenced by dipole-dipole interactions and nonbonded repulsions, which differ depending on the substituent's location. msu.edu The study of these isomers provides valuable insights into structure-activity relationships and allows for the fine-tuning of molecular properties for specific applications.

Below is a table of key properties for Benzeneacetaldehyde, 3-methyl- and its parent compound, Phenylacetaldehyde.

| Property | Benzeneacetaldehyde, 3-methyl- | Phenylacetaldehyde |

| IUPAC Name | 2-(3-methylphenyl)acetaldehyde | Phenylacetaldehyde |

| CAS Number | 72927-80-1 | 122-78-1 |

| Molecular Formula | C₉H₁₀O | C₈H₈O |

| Molecular Weight | 134.17 g/mol | 120.15 g/mol |

| Synonyms | 3-Methylphenylacetaldehyde, m-Tolylacetaldehyde | 2-Phenylacetaldehyde, Phenylethanal |

Data sourced from PubChem. nih.gov

Rationale for Dedicated Scholarly Investigation of Benzeneacetaldehyde, 3-methyl-

The dedicated scholarly investigation of Benzeneacetaldehyde, 3-methyl- is driven by several key factors. A primary area of interest is its application in biocatalysis. Enzymes such as norcoclaurine synthase and phenylacetaldehyde dehydrogenases have been shown to accept substituted phenylacetaldehydes as substrates. nih.govresearchgate.netresearchgate.netnih.gov The ability of these enzymes to process molecules like the 3-methyl isomer opens up pathways for the asymmetric synthesis of complex, high-value molecules, including alkaloids and other pharmacologically active compounds. nih.govresearchgate.netglobalauthorid.com Understanding how the 3-methyl substitution affects enzyme activity and stereoselectivity is crucial for designing new biocatalytic processes. nih.govresearchgate.netrug.nl

Furthermore, the position of the methyl group has a significant impact on the compound's chemical properties and potential applications. For example, in the context of materials science and medicinal chemistry, the substitution pattern on an aromatic ring can alter intermolecular interactions, such as aromatic-carbonyl interactions, which can influence molecular conformation and assembly. cas.cn Research into substituted aromatic aldehydes is also crucial for developing new therapeutic agents. For instance, certain aromatic aldehydes are being investigated for the treatment of sickle cell disease by modifying hemoglobin to inhibit sickling. vcu.edu The specific substitution pattern can affect the compound's efficacy and pharmacokinetic properties.

The fragrance and flavor industry also provides a rationale for investigating specific isomers like Benzeneacetaldehyde, 3-methyl-. The odor profile of an aromatic aldehyde is highly dependent on its structure, and different isomers can have distinct scents. While the parent phenylacetaldehyde has a characteristic hyacinth-like odor, its derivatives are explored for novel and desirable fragrances.

Overview of Current Research Gaps and Emerging Interest in Specific Aromatic Aldehyde Isomers

Despite the progress made, there are still research gaps in our understanding of Benzeneacetaldehyde, 3-methyl- and other specific aromatic aldehyde isomers. One area of emerging interest is the development of novel and more efficient synthetic routes to these compounds. nih.gov Traditional methods can sometimes be challenging for producing highly substituted or specific isomers. New catalytic methods, including those that utilize photoredox and cobalt catalysis, are being explored to assemble these molecules from non-aromatic precursors. nih.gov

Another area of active research is the detailed investigation of the reaction mechanisms and kinetics of these isomers under various conditions. For example, studies on the decomposition of substituted aromatic aldehydes under hydrothermal conditions are important for understanding their fate in biomass conversion processes and for developing green chemistry applications. acs.org It has been observed that the position of substituents, such as hydroxyl or methoxy (B1213986) groups, significantly affects the stability and reaction pathways of aromatic aldehydes under these conditions. acs.org While these studies have focused on oxygenated substituents, similar detailed investigations into the effects of alkyl groups like the methyl group in different positions are needed.

The conformational analysis of substituted phenylacetaldehydes also remains an area of interest. msu.edu While some work has been done, a more comprehensive understanding of how different solvents and temperatures affect the conformational equilibrium of isomers like Benzeneacetaldehyde, 3-methyl- would be beneficial for predicting their reactivity and interactions in various environments.

Finally, the full scope of the biological activities of many aromatic aldehyde isomers is yet to be explored. While some are known for their roles in fragrances or as metabolic intermediates, further research could uncover new applications in areas such as agriculture or medicine. The study of how specific isomers interact with biological targets, such as enzymes and receptors, is a promising avenue for future research. nih.govresearchgate.netnih.gov

The table below summarizes some research findings on substituted phenylacetaldehydes.

| Research Area | Findings |

| Biocatalysis | Phenylacetaldehyde dehydrogenases from different bacterial strains show varying levels of activity towards substituted phenylacetaldehydes, including α-methylphenylacetaldehyde. nih.gov |

| Biocatalysis | Norcoclaurine synthase can catalyze the Pictet-Spengler reaction with chiral aldehydes like α-methyl-phenylacetaldehyde, with the enzyme showing stereospecificity. The reaction with the (R)-enantiomer has a lower energy barrier than with the (S)-enantiomer. nih.govresearchgate.net |

| Conformational Analysis | The relative stabilities of rotamers in substituted phenylacetaldehydes are influenced by the solvent's dielectric constant and the nature of the substituent on the phenyl ring. msu.edu |

| Hydrothermal Decomposition | The presence and position of hydroxy and methoxy groups on the aromatic ring affect the stability and decomposition pathways of aromatic aldehydes under hydrothermal conditions. acs.org |

Structure

3D Structure

属性

IUPAC Name |

2-(3-methylphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-8-3-2-4-9(7-8)5-6-10/h2-4,6-7H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHDVPXYUQDBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9072652 | |

| Record name | Benzeneacetaldehyde, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72927-80-1 | |

| Record name | 3-Methylbenzeneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72927-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetaldehyde, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072927801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetaldehyde, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetaldehyde, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-benzeneacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Investigations of Benzeneacetaldehyde, 3 Methyl

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. jocpr.com These calculations can determine the three-dimensional geometry, electron distribution, and orbital energies, which are fundamental to understanding molecular stability and reactivity. solubilityofthings.com For Benzeneacetaldehyde, 3-methyl-, these methods can quantify the electronic influence of the meta-positioned methyl group on the acetaldehyde (B116499) functional group.

Key electronic descriptors derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, Mulliken atomic charges, and the molecular dipole moment. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. scielo.org.mxschrodinger.com The energy gap between them is a crucial indicator of chemical reactivity and kinetic stability. imist.maubc.ca A smaller gap generally implies higher reactivity.

Table 1: Representative Quantum Chemical Descriptors for Benzeneacetaldehyde, 3-methyl-

| Descriptor | Significance | Expected Characteristics for Benzeneacetaldehyde, 3-methyl- |

|---|---|---|

| HOMO Energy | Electron-donating ability; susceptibility to electrophilic attack. | The HOMO is expected to have significant contributions from the π-system of the benzene (B151609) ring. The electron-donating methyl group at the meta position would slightly raise this energy compared to unsubstituted phenylacetaldehyde (B1677652). |

| LUMO Energy | Electron-accepting ability; susceptibility to nucleophilic attack. | The LUMO is expected to be localized primarily on the acetaldehyde group, particularly the carbonyl carbon, making it the primary site for nucleophilic attack. |

| HOMO-LUMO Gap | Chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. schrodinger.com | A moderate energy gap is expected, characteristic of aromatic aldehydes. |

| Mulliken Charges | Distribution of partial charges on atoms, identifying electrophilic/nucleophilic centers. chemrxiv.org | The carbonyl carbon is expected to carry a significant positive partial charge, while the oxygen atom will have a negative partial charge. The aromatic carbons will have smaller, varied charges. |

In Silico Prediction of Spectroscopic Signatures

Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. jocpr.comnih.gov These predictions are invaluable for structure elucidation and for interpreting experimental data. github.io Prediction algorithms often use DFT or machine learning models trained on large databases of experimental spectra. nih.govarxiv.orgsemanticscholar.org

For Benzeneacetaldehyde, 3-methyl-, the predicted ¹H and ¹³C NMR spectra would show characteristic signals for the aromatic, aldehydic, methylene (B1212753), and methyl groups. The chemical shifts are influenced by the electronic environment of each nucleus.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Expected Ranges)

| Group | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aldehyde | -CHO | ~9.7 | ~200 |

| Methylene | -CH₂- | ~3.6 | ~50 |

| Aromatic | Ar-H | ~7.0 - 7.3 | ~125 - 140 |

The predicted IR spectrum is determined by the molecule's vibrational modes. scm.com Each functional group exhibits characteristic absorption bands. For Benzeneacetaldehyde, 3-methyl-, the most prominent feature would be the strong carbonyl (C=O) stretch.

Table 3: Predicted Major Infrared (IR) Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aldehyde (-CHO) | ~2820 and ~2720 | Medium |

| C=O Stretch | Aldehyde (-CHO) | ~1725 | Strong |

| C-H Stretch | Aromatic (sp²) | ~3000 - 3100 | Medium |

| C=C Stretch | Aromatic | ~1450 - 1600 | Medium-Weak |

| C-H Stretch | Aliphatic (sp³) | ~2850 - 2960 | Medium |

Computational Modeling of Conformational Dynamics and Isomerism

Molecules are not static entities; they exist as an ensemble of different spatial arrangements known as conformations, which can interconvert through rotation around single bonds. lumenlearning.comfiveable.me Computational modeling, particularly through relaxed Potential Energy Surface (PES) scans, allows for the exploration of these conformational landscapes. uni-muenchen.dejamberoo.org A PES scan involves systematically changing a specific geometric parameter, like a dihedral angle, and optimizing the rest of the molecular geometry at each step to map out the energy profile of the conformational change. chemshell.org

For Benzeneacetaldehyde, 3-methyl-, the most significant conformational flexibility arises from the rotation around the single bond connecting the phenyl ring to the acetaldehyde group (C(aryl)-CH₂ bond). The relative orientation of the carbonyl group with respect to the aromatic ring defines the different conformers. The most stable conformer is typically one that minimizes steric hindrance, while the highest energy conformer involves the eclipsing of bulky groups. lumenlearning.com

Table 4: Principal Conformers of Benzeneacetaldehyde, 3-methyl-

| Conformer | Dihedral Angle (C-C-C=O) | Expected Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| Bisected | ~90° | 0 (Most Stable) | The C=O bond is roughly perpendicular to the plane of the benzene ring, minimizing steric interactions. |

Beyond conformational isomerism, Benzeneacetaldehyde, 3-methyl- is one of three positional isomers of methylphenylacetaldehyde. The position of the methyl group on the benzene ring (ortho, meta, or para) significantly influences the molecule's electronic properties and reactivity. Experimental and computational studies on the proton affinities of tolualdehyde isomers show that all are more basic (have higher proton affinities) than unsubstituted benzaldehyde (B42025), with the meta- and para-isomers having very similar basicities. rsc.org

Table 5: Experimental Proton Affinities of Tolualdehyde Isomers

| Isomer | Proton Affinity (kJ mol⁻¹) |

|---|---|

| o-tolualdehyde | 847.7 |

| m-tolualdehyde | 851.0 |

| p-tolualdehyde | 851.5 |

| Benzaldehyde (for comparison) | 838.5 |

Data sourced from a study on gas-phase proton transfer equilibria. rsc.org

Theoretical Insights into Reaction Mechanisms Involving Benzeneacetaldehyde, 3-methyl-

Computational chemistry provides profound insights into the pathways of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energies. uwlax.edu

Studies on the formation of tolualdehydes (B1143350) from acetaldehyde over MgO-based catalysts have used computational analysis to probe potential reaction mechanisms. rsc.org Two primary routes have been proposed: one involving the cross-condensation of acetaldehyde (C₂) with 2,4-hexadienal (B92074) (C₆), and another involving the self-condensation of two 2-butenal (C₄) molecules. rsc.org Natural Bond Orbital (NBO) charge distribution analysis was employed to assess the likelihood of different condensation pathways. For the conditions studied, results suggested that the C₄ + C₄ mechanism is the dominant route for producing tolualdehydes. rsc.org The reaction is initiated by the deprotonation of an intermediate by a medium-strength basic site on the catalyst surface. rsc.org

The reactivity of the aldehyde group itself is also a key area of investigation. The proton affinity of meta-tolualdehyde (851.0 kJ mol⁻¹) indicates its relative basicity and susceptibility to acid-catalyzed reactions. rsc.org Gas-phase studies of proton transfer reactions provide fundamental thermodynamic data that underpins many condensed-phase reaction mechanisms. For example, the reaction of protonated reference bases with meta-tolualdehyde allows for the precise determination of its gas-phase basicity, a key parameter in understanding reactions like acid-catalyzed acetal (B89532) formation or condensation reactions. rsc.org

Synthetic Strategies and Reaction Pathway Elucidation for Benzeneacetaldehyde, 3 Methyl

Regioselective Synthetic Methodologies for Benzeneacetaldehyde, 3-methyl-

The synthesis of Benzeneacetaldehyde, 3-methyl-, also known as 3-methylphenylacetaldehyde, is a significant process in the production of fragrances and serves as an intermediate in various organic syntheses. pubcompare.ai Achieving regioselectivity is crucial to ensure the desired isomer is obtained. numberanalytics.com

Development of Novel Synthetic Routes

Several synthetic pathways have been developed for the production of phenylacetaldehydes. wikipedia.org For the specific synthesis of the 3-methyl substituted variant, a number of methods have been explored.

One prominent industrial method is the hydroformylation of 3-methylstyrene (B89682). This process involves reacting 3-methylstyrene with carbon monoxide and hydrogen gas in the presence of a rhodium catalyst to directly introduce a formyl group. While efficient, this method often requires expensive catalysts and specialized high-pressure equipment.

Another approach involves the Darzens condensation reaction starting from 3-methylbenzaldehyde (B113406) and a chloroacetate (B1199739) ester. chemicalbook.com This method, while effective, is a multi-step process. Similarly, synthesis from 3-methylbenzyl chloride via reaction with hexamethylenetetramine is a known route. chemicalbook.comchemicalbook.com

More recent research has focused on developing more efficient and selective catalytic systems. For instance, single-atom rhodium catalysts have shown high activity in olefin hydroformylation, although controlling regioselectivity remains a challenge. nih.gov The use of specific ligands, such as diphosphoramidite derived from BINOL, with rhodium catalysts has demonstrated the ability to invert regioselectivity in the hydroformylation of aryl alkenes by adjusting reaction conditions like syngas pressure and temperature. benthamdirect.comresearchgate.net

Additionally, enzymatic approaches are being investigated. For example, norcoclaurine synthase has been studied for its ability to catalyze the Pictet-Spengler reaction with α-methyl-phenylacetaldehyde, demonstrating stereospecificity. researchgate.netnih.govnih.gov Phenylacetaldehyde (B1677652) dehydrogenases are also being explored for their role in the oxidation of phenylacetaldehyde and its derivatives. nih.gov

Optimization of Catalytic and Non-Catalytic Reaction Conditions

The optimization of reaction conditions is critical for maximizing the yield and selectivity of Benzeneacetaldehyde, 3-methyl-.

In the hydroformylation of 3-methylstyrene, the choice of catalyst and reaction parameters such as temperature, pressure, and solvent are key. Rhodium complexes are commonly used catalysts. Studies have shown that with a diphosphoramidite-rhodium catalyst, reducing the syngas pressure or increasing the reaction temperature can favor the formation of the linear aldehyde over the branched isomer. benthamdirect.comresearchgate.net For example, the hydroformylation of styrene (B11656) at 20 bar and 50°C yielded 72% of the branched product, while at atmospheric pressure, 71% of the linear product was obtained. benthamdirect.comresearchgate.net

For non-catalytic routes, such as the Darzens reaction, optimization involves controlling the stoichiometry of reactants, reaction time, and temperature to maximize the yield of the intermediate glycidic ester before its subsequent conversion to the aldehyde.

The table below summarizes various synthetic methods and their typical reaction conditions for producing phenylacetaldehyde derivatives, which are analogous to the synthesis of Benzeneacetaldehyde, 3-methyl-.

| Synthetic Method | Reactants | Catalyst/Reagent | Conditions | Yield |

| Hydroformylation | 3-Methylstyrene, CO, H₂ | Rhodium complex | High temperature and pressure | High |

| Darzens Condensation | 3-Methylbenzaldehyde, Chloroacetate ester | Base (e.g., sodium ethoxide) | Multi-step | Moderate |

| From Benzyl (B1604629) Halide | 3-Methylbenzyl chloride, Hexamethylenetetramine | - | - | Moderate |

Investigation of Byproduct Formation and Control

In any chemical synthesis, the formation of byproducts can reduce the yield and purity of the desired product. In the synthesis of Benzeneacetaldehyde, 3-methyl-, particularly through hydroformylation, the primary byproduct is the isomeric branched aldehyde, 2-(3-methylphenyl)propanal. benthamdirect.com The ratio of the linear to branched (l/b) product is a key measure of the regioselectivity of the reaction.

The formation of byproducts can be controlled by carefully selecting the catalyst and reaction conditions. As mentioned, the use of bulky phosphine (B1218219) or phosphite (B83602) ligands on the rhodium catalyst can sterically hinder the formation of the branched isomer, thus increasing the l/b ratio. nih.gov Adjusting the syngas (CO/H₂) pressure and temperature can also significantly influence the regioselectivity. benthamdirect.comresearchgate.net

In the context of illicit drug synthesis, it is noteworthy that phenylacetaldehyde derivatives can be observed as impurities. For instance, in the synthesis of 3-methylfentanyl, unreacted precursors or side-reaction products related to the starting materials could potentially lead to the presence of related aldehydes as impurities. While direct evidence linking Benzeneacetaldehyde, 3-methyl- as a specific impurity in 3-methylfentanyl synthesis from the provided search results is not explicit, the general principle of byproduct formation in complex organic syntheses suggests this possibility. The control of such impurities is critical for the purity of the final product.

Other potential byproducts can arise from over-oxidation of the aldehyde to the corresponding carboxylic acid, 3-methylphenylacetic acid, or reduction to the alcohol, 3-methylphenylethanol, depending on the synthetic route and workup conditions. organic-chemistry.org

Precursor Chemistry and Derivatization Research

The primary precursors for the synthesis of Benzeneacetaldehyde, 3-methyl- include 3-methylstyrene, 3-methylbenzaldehyde, and 3-methylbenzyl chloride. chemicalbook.com The chemistry of these precursors is well-established, allowing for various synthetic transformations.

Derivatization of Benzeneacetaldehyde, 3-methyl- is an area of active research, particularly in the synthesis of fine chemicals and pharmaceuticals. The aldehyde functionality allows for a wide range of reactions, including:

Oxidation: to form 3-methylphenylacetic acid.

Reduction: to form 3-methylphenylethanol.

Condensation reactions: such as the aldol (B89426) condensation, to form more complex molecules. diva-portal.org

Reductive amination: to produce various primary, secondary, and tertiary amines. acs.org

Formation of acetals: for example, reacting with dimethyl acetal (B89532) to form 3-methylphenylacetaldehyde dimethyl acetal, which can be used as a protecting group or in further synthetic steps. sigmaaldrich.comchemsrc.com

The table below lists some important precursors and derivatives of Benzeneacetaldehyde, 3-methyl-.

| Compound Type | Chemical Name | CAS Number |

| Precursor | 3-Methylstyrene | 100-80-1 |

| Precursor | 3-Methylbenzaldehyde | 620-23-5 |

| Precursor | 3-Methylbenzyl chloride | 620-19-9 |

| Derivative | 3-Methylphenylacetic acid | 644-36-0 |

| Derivative | 3-Methylphenylethanol | 589-08-2 |

| Derivative | 3-Methylphenylacetaldehyde dimethyl acetal | 134769-80-5 |

Reaction Kinetics and Thermodynamics Studies

Understanding the reaction kinetics and thermodynamics of the synthesis of Benzeneacetaldehyde, 3-methyl- is essential for process optimization and reactor design.

Kinetic studies of the hydroformylation reaction have shown that the reaction rate can have a complex dependence on the partial pressures of the reactants (olefin, CO, H₂) and the catalyst concentration. google.com In some cases, the reaction rate can be negatively ordered with respect to carbon monoxide partial pressure. google.com

Thermodynamic data for Benzeneacetaldehyde, 3-methyl- and its related compounds are crucial for determining the feasibility of a reaction and the position of equilibrium. While specific thermodynamic data for the synthesis of Benzeneacetaldehyde, 3-methyl- were not found in the search results, general principles of thermodynamics can be applied. The hydroformylation reaction is typically exothermic, and the equilibrium is favored at lower temperatures. However, higher temperatures are often required to achieve a practical reaction rate. benthamdirect.com

Advanced Analytical Characterization and Methodological Development

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to isolating Benzeneacetaldehyde, 3-methyl- from complex mixtures and accurately determining its concentration. Both gas and liquid chromatography, along with multidimensional approaches, play crucial roles in its analytical characterization.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a primary technique for the analysis of volatile and semi-volatile compounds like Benzeneacetaldehyde, 3-methyl-. The development of robust GC methods involves careful optimization of several parameters to achieve efficient separation and sensitive detection.

Column Selection: The choice of capillary column is critical. Non-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), are commonly employed for the analysis of essential oils and fragrance compounds, which may contain Benzeneacetaldehyde, 3-methyl-. The dimensions of the column (length, internal diameter, and film thickness) are selected to balance resolution and analysis time.

Temperature Programming: A programmed temperature ramp is typically used to ensure the efficient elution of a wide range of compounds. A common approach involves an initial oven temperature of around 60°C, followed by a gradual increase to a final temperature of approximately 240°C. This allows for the separation of more volatile components at the beginning of the run and the elution of less volatile compounds at higher temperatures.

Injector and Detector Parameters: The injector temperature is typically set high enough to ensure rapid volatilization of the sample without causing thermal degradation. Split injection is often used to introduce a small, representative portion of the sample onto the column, preventing overloading. The flame ionization detector (FID) is a common detector for quantification due to its wide linear range and sensitivity to hydrocarbons. For identification, a mass spectrometer is the detector of choice.

A mass spectrum for Benzeneacetaldehyde, 3-methyl- is available in the Wiley Registry of Mass Spectral Data, indicating its amenability to GC-MS analysis. nih.govagsanalitica.comwiley.comwiley.commsp.ch The analysis of flavor compounds in beverages and other food products often utilizes headspace sampling followed by GC-MS, a technique well-suited for volatile aldehydes. mdpi.comshimadzu.com Derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed to enhance the sensitivity and chromatographic behavior of aldehydes in complex matrices like wine and beer. gcms.czresearchgate.netmdpi.comencyclopedia.pub

Table 1: Illustrative GC-MS Parameters for Aromatic Aldehyde Analysis

| Parameter | Typical Value |

| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 250°C |

| Oven Program | 60°C (hold 2 min), ramp to 240°C at 3°C/min |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) |

Liquid Chromatography (LC) Applications

High-performance liquid chromatography (HPLC) offers an alternative and complementary approach to GC for the analysis of aldehydes. A significant challenge in the LC analysis of underivatized aldehydes is their often-poor chromophoric properties, leading to low sensitivity with UV-Vis detection.

To address this, derivatization is a common strategy. Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with aldehydes to form highly colored and UV-active hydrazones, which can be readily separated and quantified by reverse-phase HPLC. Chiral stationary phases can also be employed in HPLC to separate enantiomers of chiral aldehydes, though this is less relevant for the achiral Benzeneacetaldehyde, 3-methyl-, it is a powerful tool for the analysis of related chiral compounds. nih.govchiralpedia.comchromatographyonline.comshimadzu.comsigmaaldrich.com

Multidimensional Chromatography Approaches (e.g., GC×GC)

For highly complex samples containing numerous isomeric and closely related compounds, comprehensive two-dimensional gas chromatography (GC×GC) provides significantly enhanced resolving power. In GC×GC, two columns with different separation mechanisms are coupled, providing a much greater peak capacity than single-dimension GC. This technique is particularly valuable in the detailed characterization of essential oils and wine volatiles, where aromatic aldehydes like Benzeneacetaldehyde, 3-methyl- may be present as minor components in a complex matrix. mdpi.com

Mass Spectrometry (MS) for Structural Elucidation and Identification

Mass spectrometry is an indispensable tool for the definitive identification of Benzeneacetaldehyde, 3-methyl-. It provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a chemical fingerprint.

Tandem Mass Spectrometry (MS/MS) and High-Resolution MS

Tandem mass spectrometry (MS/MS) adds another layer of specificity to the analysis. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. This technique is highly selective and can be used to confirm the identity of a compound even in the presence of co-eluting species. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments, further aiding in its identification. The NIST Tandem Mass Spectral Library is a valuable resource for the identification of compounds based on their fragmentation patterns. nist.gov

Fragmentation Pattern Analysis

Under electron ionization (EI) conditions, typically at 70 eV, Benzeneacetaldehyde, 3-methyl- will undergo characteristic fragmentation. The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (134.18 g/mol ).

Common fragmentation pathways for aromatic aldehydes include:

Loss of a hydrogen atom: leading to a prominent [M-1]+ ion.

Loss of the formyl radical (-CHO): resulting in an [M-29]+ ion.

Cleavage of the bond between the aromatic ring and the acetaldehyde (B116499) group: This can lead to the formation of a tropylium (B1234903) ion (m/z 91) or a substituted tropylium ion, which is a common feature in the mass spectra of compounds containing a benzyl (B1604629) moiety.

McLafferty rearrangement: If the side chain is long enough, a McLafferty rearrangement can occur, though this is less likely for Benzeneacetaldehyde, 3-methyl-. whitman.edulibretexts.org

Analysis of the fragmentation pattern of related molecules, such as 3-methylbenzyl cyanide, which also contains the 3-methylbenzyl group, can provide insights into the expected fragmentation of the aromatic portion of the molecule. nist.govnist.gov The mass spectrum of Benzeneacetaldehyde, 3-methyl- in the Wiley Registry of Mass Spectral Data shows characteristic fragments that can be used for its identification. nih.gov

Table 2: Predicted Key Mass Fragments for Benzeneacetaldehyde, 3-methyl-

| m/z | Proposed Fragment |

| 134 | Molecular Ion [M]+ |

| 133 | [M-H]+ |

| 105 | [M-CHO]+ |

| 91 | Tropylium ion [C7H7]+ |

Spectroscopic Techniques in Benzeneacetaldehyde, 3-methyl- Characterization (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are indispensable in the definitive characterization of chemical structures. For Benzeneacetaldehyde, 3-methyl-, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information essential for its structural elucidation and analysis.

Application in Structural Confirmation

The structural confirmation of Benzeneacetaldehyde, 3-methyl- relies on the integrated interpretation of data from various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Benzeneacetaldehyde, 3-methyl-, both ¹H and ¹³C NMR spectroscopy are employed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for Benzeneacetaldehyde, 3-methyl- would include:

A singlet for the aldehydic proton (-CHO), typically found in the downfield region (δ 9-10 ppm) due to the deshielding effect of the carbonyl group.

A singlet for the benzylic methylene (B1212753) protons (-CH₂-), adjacent to the aromatic ring and the carbonyl group, expected around δ 3.5-3.7 ppm.

A series of multiplets in the aromatic region (δ 7.0-7.5 ppm) corresponding to the four protons on the substituted benzene (B151609) ring. The substitution pattern will influence the splitting patterns observed.

A singlet for the methyl group protons (-CH₃) on the aromatic ring, typically appearing in the upfield region around δ 2.3 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key expected chemical shifts for Benzeneacetaldehyde, 3-methyl- include:

A signal for the carbonyl carbon of the aldehyde group, which is highly deshielded and appears far downfield (around δ 200 ppm).

Signals for the aromatic carbons, with the carbon bearing the methyl group and the carbon attached to the acetaldehyde moiety showing distinct shifts from the other aromatic carbons.

A signal for the benzylic methylene carbon.

A signal for the methyl carbon attached to the aromatic ring.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For Benzeneacetaldehyde, 3-methyl-, the IR spectrum would confirm the presence of the aldehyde and aromatic functionalities. Key absorption bands would include:

A strong, sharp absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group.

Two characteristic C-H stretching vibrations for the aldehydic proton, typically appearing as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

C-H stretching vibrations for the aromatic ring, typically appearing above 3000 cm⁻¹.

C=C stretching vibrations within the aromatic ring, observed in the region of 1450-1600 cm⁻¹.

C-H bending vibrations that can provide information about the substitution pattern on the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Aromatic aldehydes like Benzeneacetaldehyde, 3-methyl- are expected to exhibit characteristic UV absorption bands. These typically include:

A strong absorption band at shorter wavelengths (around 200-250 nm) corresponding to a π → π* transition within the aromatic ring.

A weaker absorption band at longer wavelengths (around 280-300 nm) resulting from the n → π* transition of the carbonyl group. The position and intensity of these bands can be influenced by the solvent and the substitution on the aromatic ring.

The collective data from these spectroscopic techniques provides a comprehensive and unambiguous confirmation of the structure of Benzeneacetaldehyde, 3-methyl-.

Vibrational and Electronic Spectral Analysis

A deeper analysis of the vibrational and electronic spectra can provide further insights into the molecular properties of Benzeneacetaldehyde, 3-methyl-.

Vibrational Spectral Analysis (IR): The precise frequencies of the vibrational modes in the IR spectrum are sensitive to the molecular environment. For instance, conjugation of the carbonyl group with the aromatic ring can influence the C=O stretching frequency. While the methylene group in Benzeneacetaldehyde, 3-methyl- separates the carbonyl from the ring, preventing direct conjugation, the electronic effects of the 3-methyl substituent can still subtly influence the vibrational frequencies of the aromatic ring. A detailed analysis, often supported by computational chemistry, can assign specific vibrational modes to the observed absorption bands, providing a more complete understanding of the molecule's vibrational behavior.

Electronic Spectral Analysis (UV-Vis): The electronic spectrum is influenced by the chromophores present in the molecule, namely the benzene ring and the carbonyl group. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are characteristic. The π → π* transitions are typically of high intensity, while the n → π* transitions are of lower intensity. The solvent polarity can affect the position of these bands; for example, n → π* transitions often exhibit a hypsochromic (blue) shift with increasing solvent polarity. A thorough analysis of the UV-Vis spectrum can provide valuable information about the electronic structure of Benzeneacetaldehyde, 3-methyl-.

Hyphenated Analytical Systems for Comprehensive Profiling (e.g., GC-MS/SPME, GC-IMS, PTR-ToF-MS)

To achieve a comprehensive chemical profile of complex matrices containing Benzeneacetaldehyde, 3-methyl-, hyphenated analytical systems are employed. These techniques combine the separation power of gas chromatography (GC) with the detection and identification capabilities of mass spectrometry (MS), ion mobility spectrometry (IMS), or time-of-flight mass spectrometry (ToF-MS), often coupled with advanced sample preparation methods like Solid-Phase Microextraction (SPME).

Development of Sample Preparation Protocols (e.g., Solid-Phase Microextraction - SPME)

Effective sample preparation is crucial for the accurate and sensitive analysis of volatile and semi-volatile compounds like Benzeneacetaldehyde, 3-methyl- from complex samples such as food, beverages, and environmental matrices. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for this purpose. gas-dortmund.de

The development of an SPME protocol for Benzeneacetaldehyde, 3-methyl- involves the optimization of several key parameters:

Fiber Coating Selection: The choice of the SPME fiber coating is critical and depends on the polarity and volatility of the analyte. For an aromatic aldehyde like Benzeneacetaldehyde, 3-methyl-, a fiber with a non-polar or medium-polarity coating is generally suitable. Common choices include polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene/polydimethylsiloxane (DVB/PDMS) fibers. sigmaaldrich.comrespiratoryresearch.com The thickness of the coating also plays a role in the extraction efficiency and equilibrium time.

Extraction Mode: SPME can be performed in two primary modes: direct immersion (DI-SPME) and headspace (HS-SPME). For volatile compounds in liquid or solid matrices, HS-SPME is often preferred as it minimizes matrix effects and extends the lifetime of the fiber.

Optimization of Extraction Parameters: To maximize the extraction efficiency, several parameters need to be optimized. This includes:

Extraction Time: The time required to reach equilibrium between the sample matrix and the SPME fiber.

Extraction Temperature: Higher temperatures can increase the vapor pressure of the analyte in HS-SPME, but can also affect the partitioning equilibrium.

Agitation: Stirring or vortexing the sample can accelerate the mass transfer of the analyte to the fiber.

Sample Matrix Modification: Adjusting the pH or adding salt (salting-out effect) to aqueous samples can enhance the release of volatile compounds into the headspace.

The optimized SPME method is then coupled with a GC-MS system for the separation, identification, and quantification of Benzeneacetaldehyde, 3-methyl-.

Data Processing and Chemometric Analysis for Complex Matrices

When analyzing complex samples, the resulting chromatograms from GC-MS or other hyphenated techniques can be highly complex, containing hundreds of peaks. Manual data processing can be tedious and prone to error. Therefore, advanced data processing and chemometric analysis techniques are often employed to extract meaningful information from the data.

Data Processing: This involves several steps, including:

Peak Detection and Integration: Automated algorithms are used to identify and measure the area of each chromatographic peak.

Component Identification: Mass spectral libraries (e.g., NIST, Wiley) are used to tentatively identify the compounds based on their mass spectra. Confirmation is often done by comparing retention times and mass spectra with those of authentic standards.

Data Alignment: In comparative studies involving multiple samples, chromatographic data needs to be aligned to correct for small variations in retention times.

Chemometric Analysis: Chemometrics applies multivariate statistical methods to chemical data. For the analysis of complex profiles containing Benzeneacetaldehyde, 3-methyl-, chemometric techniques can be used to:

Pattern Recognition and Classification: Techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) can be used to visualize the relationships between samples and to classify them based on their chemical profiles. researchgate.netnih.govnih.gov For example, PCA can be used to differentiate between different food samples based on their volatile compound profiles, where Benzeneacetaldehyde, 3-methyl- might be a key marker.

Identification of Marker Compounds: By applying statistical tests, it is possible to identify the compounds that are most significant in differentiating between sample groups.

Quantitative Modeling: Partial Least Squares (PLS) regression can be used to build predictive models that correlate the chemical data with sensory properties or other quality parameters of the sample.

The application of these advanced data analysis techniques allows for a more comprehensive and objective interpretation of the complex chemical data obtained from hyphenated analytical systems, enabling a deeper understanding of the role of Benzeneacetaldehyde, 3-methyl- in various matrices.

Occurrence, Biosynthesis, and Biotransformation Research

Detection and Quantitative Analysis in Biological Systems and Natural Products

Benzeneacetaldehyde, 3-methyl- is a volatile organic compound (VOC) that, while not as extensively studied as its parent compound benzeneacetaldehyde, plays a role in the chemical composition of various natural and processed products. Its detection relies on advanced analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), which is capable of separating and identifying volatile compounds in complex mixtures.

The aroma and flavor profiles of many foods and beverages are determined by a complex mixture of VOCs, including aromatic aldehydes. While direct research on Benzeneacetaldehyde, 3-methyl- is limited, its contribution can be inferred from studies on the closely related benzeneacetaldehyde in a variety of products.

Tea: In tea, benzeneacetaldehyde is a recognized aroma compound, contributing to the floral and sweet notes. mdpi.comnih.gov It is identified in various types of tea, including green and black teas, with its concentration influenced by processing methods like fermentation and firing. mdpi.comnih.govmurdoch.edu.au The presence of benzeneacetaldehyde suggests that its methylated derivatives, such as the 3-methyl variant, could also be present and contribute to the nuanced aroma profiles of specialty teas. These compounds are typically formed through the degradation of amino acids during processing. nih.gov

Beef: The characteristic flavor of cooked beef is largely a result of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating. beefresearch.org This reaction generates numerous flavor compounds, including Strecker aldehydes. Benzeneacetaldehyde is one such aldehyde formed from the amino acid phenylalanine. nih.gov Its concentration in beef increases with the degree of doneness and is typically higher in steaks compared to ground patties. nih.gov The presence of various alkylbenzenes and other aromatic compounds in beef flavor suggests that derivatives like Benzeneacetaldehyde, 3-methyl- could also be formed from corresponding amino acid precursors.

Fermented Beverages: During fermentation, microorganisms produce a wide range of metabolic byproducts that contribute to the final flavor and aroma of beverages like beer and wine. researchgate.net Aldehydes are significant intermediates and flavor compounds in these products. researchgate.netnih.gov While acetaldehyde (B116499) is the most well-known, other aldehydes, including aromatic ones, are formed from amino acid metabolism by yeast and bacteria. The conversion of phenylalanine to phenylacetaldehyde (B1677652) (a close structural analog) is a known pathway, indicating that similar metabolic routes could produce Benzeneacetaldehyde, 3-methyl- from a methylated phenylalanine precursor.

Table 1: Occurrence of Related Benzeneacetaldehydes in Food Products This table is interactive. Click on the headers to sort.

| Food Product | Compound | Typical Aroma Contribution | Reference(s) |

|---|---|---|---|

| Tea | Benzeneacetaldehyde | Floral, Hyacinth, Lilac | mdpi.com, nih.gov |

| Truffles | Benzeneacetaldehyde | Part of complex aroma profile | nih.gov, researchgate.net |

| Cooked Beef | Benzeneacetaldehyde | Maillard reaction product | nih.gov |

| Fermented Beverages | Acetaldehyde and other aldehydes | Fermentation byproduct | nih.gov, researchgate.net |

Benzeneacetaldehyde, 3-methyl- can arise as a byproduct of metabolic activities, particularly from microbial ecosystems like the gut microbiota. The metabolism of aromatic amino acids is a key source of such compounds.

Studies on gut microbiota have shown that they can metabolize dietary phenylalanine into various compounds, including phenylpyruvic acid and subsequently phenylacetic acid. mdpi.com This process is a crucial link between diet, microbial activity, and host metabolism. Phenylacetic acid is a direct precursor to phenylacetaldehyde. Therefore, it can be extrapolated that 3-methylphenylalanine, derived from dietary sources, could be similarly metabolized by gut bacteria to produce 3-methylphenylacetic acid and, subsequently, Benzeneacetaldehyde, 3-methyl-. These metabolites can be absorbed into the host's system and may influence physiological processes.

Furthermore, research indicates that the gut microbiota can metabolize aldehydes. For instance, acetaldehyde produced by the host from ethanol (B145695) can be oxidized to acetate (B1210297) by gut microbes. nih.gov This demonstrates the capability of the gut microbiome to process aldehydes, suggesting that compounds like Benzeneacetaldehyde, 3-methyl- would also be subject to microbial metabolism, influencing their concentration and potential effects within the gut environment.

Elucidation of Biosynthetic Pathways and Precursors

The biosynthesis of aromatic aldehydes like Benzeneacetaldehyde, 3-methyl- is primarily linked to the metabolism of aromatic amino acids, with phenylalanine being a key precursor for the benzeneacetaldehyde backbone. asm.org

The formation of aromatic aldehydes from amino acids can occur through several enzymatic pathways. A common route begins with the transamination of an amino acid like phenylalanine to its corresponding α-keto acid (e.g., phenylpyruvic acid). nih.gov This keto acid can then be decarboxylated to form an aldehyde. For instance, studies in Lactobacillus plantarum have detailed the conversion of phenylalanine to phenylpyruvic acid by an aminotransferase, which is then transformed into benzaldehyde (B42025). nih.gov

Another significant pathway involves the decarboxylation of the amino acid to an amine, followed by oxidation to the aldehyde. In tomatoes, the conversion of phenylalanine to 2-phenylethanol (B73330) (a floral aroma compound) proceeds through the intermediate 2-phenylacetaldehyde. researchgate.net

The direct reduction of carboxylic acids to aldehydes is also a viable enzymatic route, catalyzed by enzymes known as carboxylic acid reductases (CARs). nih.govnih.gov These enzymes have a broad substrate scope, including aromatic carboxylic acids, and represent a key tool in biotechnological production of aldehydes. nih.gov This suggests that 3-methylphenylacetic acid could be enzymatically reduced to Benzeneacetaldehyde, 3-methyl-.

Table 2: Key Enzymes in Aromatic Aldehyde Biosynthesis This table is interactive. Click on the headers to sort.

| Enzyme Class | Function | Precursor Example | Product Example | Reference(s) |

|---|---|---|---|---|

| Aminotransferase | Converts amino acid to α-keto acid | Phenylalanine | Phenylpyruvic acid | nih.gov |

| Decarboxylase | Removes carboxyl group | Phenylpyruvic acid | Phenylacetaldehyde | researchgate.net |

| Carboxylic Acid Reductase (CAR) | Reduces carboxylic acid to aldehyde | Benzoic Acid | Benzaldehyde | nih.gov, nih.gov |

| Aldehyde Oxidoreductase (AOR) | Reduces carboxylic acid to aldehyde | Aromatic acids | Aromatic aldehydes | nih.gov |

Modern "omics" technologies are powerful tools for discovering and elucidating biosynthetic pathways.

Metabolomics: Non-targeted metabolomic analysis of biological samples, such as human urine or fecal extracts, can identify novel metabolites and biomarkers associated with specific metabolic activities, including those of the gut microbiota. mdpi.comuea.ac.uk By correlating the presence of compounds like Benzeneacetaldehyde, 3-methyl- with specific microbial species or genetic profiles, researchers can infer the metabolic pathways responsible for their production.

Transcriptomics: Analyzing the transcriptome (the full range of messenger RNA molecules) of an organism under specific conditions can reveal which genes are being actively expressed. asm.org For example, exposing a microorganism to a potential precursor like 3-methylphenylalanine and analyzing the resulting gene expression changes can help identify the enzymes involved in its conversion to Benzeneacetaldehyde, 3-methyl-. This approach has been used to study the biosynthesis of other aromatic aldehydes like vanillin. acs.org

Microbial and Enzymatic Biotransformation of Benzeneacetaldehyde, 3-methyl-

Once formed, Benzeneacetaldehyde, 3-methyl- can be further transformed by microbial or enzymatic action. A primary challenge in the microbial synthesis of aldehydes is their rapid conversion into the corresponding alcohols by endogenous enzymes. nih.govscispace.commit.edu

In many microorganisms, including Escherichia coli, aromatic aldehydes are readily reduced to alcohols by a variety of aldo-keto reductases and alcohol dehydrogenases. nih.gov This is a significant hurdle for the biotechnological production of these aldehydes. To overcome this, researchers have engineered microbial strains by deleting multiple genes that encode for these reductive enzymes. scispace.commit.edu The creation of an E. coli strain with reduced aromatic aldehyde reduction (RARE) has enabled the accumulation of compounds like benzaldehyde and vanillin. nih.gov This same strategy could be applied to produce and accumulate Benzeneacetaldehyde, 3-methyl-.

Conversely, this reductive biotransformation can be harnessed to produce valuable alcohols. The enzymatic reduction of Benzeneacetaldehyde, 3-methyl- would yield 2-(3-methylphenyl)ethanol, an aromatic alcohol with potential applications in the fragrance industry.

Furthermore, accumulated aromatic aldehydes can serve as substrates for other enzymatic reactions. For example, engineered microbial systems can use aldehydes as intermediates for carbon-carbon bond formation (carboligation) to synthesize more complex chiral molecules, such as the pharmaceutical precursor L-phenylacetylcarbinol (L-PAC) from benzaldehyde. nih.govscispace.com This demonstrates the potential of using Benzeneacetaldehyde, 3-methyl- as a building block in biocatalytic cascades to produce novel, high-value chemicals.

Degradation and Metabolism by Microorganisms

The microbial degradation of aromatic aldehydes is a key process in the biogeochemical cycling of organic compounds. While specific research on the microbial metabolism of 3-methylbenzeneacetaldehyde is limited, the degradation pathways can be inferred from studies on similar aromatic compounds. Microorganisms, particularly bacteria and fungi, possess a remarkable diversity of catabolic pathways for the breakdown of aromatic molecules, often utilizing them as a sole source of carbon and energy.

The initial steps in the degradation of substituted aromatic compounds typically involve transformation of the side chains and modification of the aromatic ring. For 3-methylbenzeneacetaldehyde, it is hypothesized that microorganisms would first oxidize the aldehyde group to a carboxylic acid, forming 3-methylphenylacetic acid. This reaction is a common strategy to detoxify aldehydes and prepare the molecule for subsequent ring cleavage.

Following the initial oxidation, the degradation pathway would likely proceed through central aromatic intermediates such as catechols or protocatechuate. The methyl group on the benzene (B151609) ring can also be a target for microbial enzymes. The degradation of 3-methylbenzeneacetaldehyde is expected to be carried out by a consortium of microorganisms in natural environments, where different species perform sequential steps in the degradation pathway.

Table 1: Hypothetical Microbial Degradation Pathway of 3-Methylbenzeneacetaldehyde

| Step | Intermediate Compound | General Microbial Genus Involved |

| 1 | 3-Methylbenzeneacetaldehyde | Pseudomonas, Rhodococcus, Bacillus |

| 2 | 3-Methylphenylacetic acid | Pseudomonas, Rhodococcus, Arthrobacter |

| 3 | 3-Methylcatechol | Pseudomonas, Burkholderia |

| 4 | Ring Cleavage Products | Various bacteria and fungi |

| 5 | Central Metabolic Intermediates (e.g., pyruvate, acetyl-CoA) | Wide range of microorganisms |

Note: This table presents a generalized and hypothetical degradation pathway based on the metabolism of similar aromatic compounds due to the lack of specific data for 3-methylbenzeneacetaldehyde.

Role of Specific Enzymes in Bioconversion

The bioconversion of 3-methylbenzeneacetaldehyde by microorganisms is mediated by a variety of specific enzymes. While the precise enzymes have not been characterized for this specific substrate, their classes and functions can be predicted based on known metabolic pathways for aromatic aldehydes.

Aldehyde Dehydrogenases (ALDHs): The initial and crucial step in the metabolism of 3-methylbenzeneacetaldehyde is likely catalyzed by an aldehyde dehydrogenase. These enzymes facilitate the NAD(P)+-dependent oxidation of the aldehyde group to a carboxylic acid. The substrate specificity of ALDHs can vary, and it is probable that certain bacterial ALDHs can accommodate the 3-methyl substitution on the phenyl ring.

Monooxygenases and Dioxygenases: Following the initial oxidation, ring-hydroxylating monooxygenases or dioxygenases would play a role in activating the aromatic ring for cleavage. These enzymes introduce one or two hydroxyl groups onto the benzene ring, leading to the formation of catecholic intermediates. The position of the methyl group would influence the regiospecificity of this hydroxylation.

Catechol Dioxygenases: The subsequent step involves the cleavage of the aromatic ring, which is catalyzed by catechol dioxygenases. These enzymes can perform either ortho- or meta-cleavage of the catechol ring, leading to different downstream metabolic pathways that ultimately converge on central metabolism.

Table 2: Key Enzyme Classes in the Hypothesized Bioconversion of 3-Methylbenzeneacetaldehyde

| Enzyme Class | Reaction Catalyzed | Substrate/Product |

| Aldehyde Dehydrogenase | Oxidation of aldehyde to carboxylic acid | 3-Methylbenzeneacetaldehyde to 3-Methylphenylacetic acid |

| Monooxygenase/Dioxygenase | Hydroxylation of the aromatic ring | 3-Methylphenylacetic acid to 3-Methylcatechol |

| Catechol Dioxygenase | Cleavage of the aromatic ring | 3-Methylcatechol to aliphatic acids |

Note: This table is based on the known functions of these enzyme classes in the degradation of analogous aromatic compounds.

Role in Biological Interactions and Chemical Communication (extrapolating from benzeneacetaldehyde in plants)

While direct research on the role of 3-methylbenzeneacetaldehyde in biological interactions is not available, its function can be extrapolated from the well-documented roles of its parent compound, benzeneacetaldehyde, a common floral volatile. Volatile organic compounds (VOCs) emitted by plants, including aromatic aldehydes, are crucial mediators of ecological interactions.

Pollinator Attraction: Benzeneacetaldehyde is a significant component of the floral scent of many plant species and plays a vital role in attracting pollinators, such as bees and moths. It is likely that 3-methylbenzeneacetaldehyde, as a structurally similar compound, could also function as a pollinator attractant. The presence of the methyl group might subtly alter the scent profile, potentially leading to specificity in the types of pollinators attracted.

Defense against Herbivores: Aromatic aldehydes can also serve as defense compounds against herbivores. The strong scent of these compounds can act as a repellent to some insects, while in other cases, they may be toxic or reduce the palatability of the plant tissue. The addition of a methyl group to the benzeneacetaldehyde structure could potentially enhance or modify its defensive properties.

Antimicrobial Activity: Some plant-derived aromatic compounds exhibit antimicrobial properties, protecting the plant from pathogenic fungi and bacteria. It is plausible that 3-methylbenzeneacetaldehyde could contribute to the chemical defense of a plant by inhibiting the growth of microbial pathogens.

Table 3: Extrapolated Roles of 3-Methylbenzeneacetaldehyde in Plant-Biotic Interactions

| Interaction Type | Potential Role of 3-Methylbenzeneacetaldehyde | Interacting Organism(s) |

| Pollination | Floral attractant | Bees, moths, and other insects |

| Herbivory | Repellent or feeding deterrent | Herbivorous insects |

| Pathogen Defense | Antimicrobial agent | Pathogenic bacteria and fungi |

Note: The roles outlined in this table are extrapolations from the known functions of benzeneacetaldehyde and other floral volatiles, as specific research on 3-methylbenzeneacetaldehyde is not currently available.

Environmental Chemistry and Fate Studies

Atmospheric Reactions and Degradation Products

Once released into the atmosphere, Benzeneacetaldehyde, 3-methyl- is not expected to persist. ohio.gov Its degradation is likely dominated by reactions with photochemically generated free radicals and by photolysis.

The primary atmospheric sink for aromatic aldehydes is the reaction with hydroxyl (•OH) radicals. copernicus.org This reaction can proceed via two main pathways: abstraction of the aldehydic hydrogen or addition to the aromatic ring. For unsubstituted benzaldehyde (B42025), the atmospheric half-life due to reaction with •OH radicals is approximately 30 hours. ohio.gov The presence of a methyl group on the benzene (B151609) ring, as in Benzeneacetaldehyde, 3-methyl-, may slightly alter this reaction rate, but a relatively short atmospheric lifetime is still expected.

The reaction with •OH radicals initiates a series of oxidation reactions. Abstraction of the aldehydic hydrogen leads to the formation of a peroxyacyl radical, which can then react further to form 3-methylbenzoic acid or undergo fragmentation. Addition of the •OH radical to the aromatic ring can lead to the formation of hydroxylated and ring-opened products.

Photolysis, the degradation by direct absorption of sunlight, may also contribute to the atmospheric removal of aromatic aldehydes, although its significance relative to •OH radical reaction varies. researchgate.net The degradation products in the atmosphere are expected to be a complex mixture of smaller, oxygenated compounds, including organic acids and aldehydes, which can contribute to the formation of photochemical smog and secondary organic aerosols. creative-proteomics.comresearchgate.net

Table 1: Extrapolated Atmospheric Fate of Benzeneacetaldehyde, 3-methyl-

| Parameter | Predicted Outcome for Benzeneacetaldehyde, 3-methyl- | Basis for Extrapolation |

|---|---|---|

| Primary Degradation Pathway | Reaction with hydroxyl (•OH) radicals | Dominant pathway for benzaldehyde and other aromatic VOCs ohio.govcopernicus.org |

| Estimated Atmospheric Half-life | Hours to a few days | Similar to benzaldehyde (~30 hours) ohio.gov |

| Major Degradation Products | 3-methylbenzoic acid, hydroxylated aromatic compounds, ring-cleavage products | Oxidation pathways of benzaldehyde and substituted toluenes wikipedia.orgproquest.com |

| Contribution to Smog | Potential precursor to secondary organic aerosols | General property of atmospheric aldehydes creative-proteomics.comresearchgate.net |

Aquatic and Terrestrial Environmental Distribution and Behavior

When released into aquatic or terrestrial environments, the distribution of Benzeneacetaldehyde, 3-methyl- will be governed by its water solubility, volatility, and tendency to sorb to soil and sediment. Phenylacetaldehyde (B1677652) has a water solubility of 2.21 g/L, and it is expected that Benzeneacetaldehyde, 3-methyl- would have a comparable, though slightly lower, solubility due to the hydrophobic methyl group. wikipedia.org Benzaldehyde is also slightly soluble in water. nih.gov

Given its moderate volatility, some portion of the compound may partition from surface waters or moist soils into the atmosphere. In the aquatic phase, key fate processes include biodegradation, with photolysis potentially playing a role in clear, sunlit surface waters. mdpi.com

In terrestrial environments, the compound is expected to exhibit moderate mobility in soil. Its fate will be primarily influenced by biodegradation. nih.gov Sorption to organic matter in soil and sediment may occur, but it is not expected to be a major long-term sink due to the compound's susceptibility to degradation. Like benzaldehyde, it is expected to readily penetrate soil. noaa.gov

Degradation Mechanisms in Environmental Compartments

Biodegradation is anticipated to be the most significant degradation mechanism for Benzeneacetaldehyde, 3-methyl- in both aquatic and terrestrial systems. scielo.brscispace.com Microorganisms, particularly bacteria, have demonstrated the ability to degrade a wide range of aromatic hydrocarbons, including toluene (B28343), xylenes, and related aldehydes. proquest.comscielo.br

The aerobic biodegradation pathway for Benzeneacetaldehyde, 3-methyl- is expected to proceed through the oxidation of the aldehyde group to a carboxylic acid, forming 3-methylphenylacetic acid. This is analogous to the microbial oxidation of phenylacetaldehyde to phenylacetic acid. nih.gov The resulting 3-methylphenylacetic acid can then be further degraded. This often involves hydroxylation of the aromatic ring, followed by ring cleavage. The degradation of toluene and xylene, for instance, typically involves oxidation of the methyl group to form benzoic or toluic acids, which are then channeled into central metabolic pathways via ring-fission dioxygenases. wur.nlresearchgate.net

Under anaerobic conditions, degradation is also possible, though likely to occur at a slower rate. Anaerobic pathways for related compounds like toluene often initiate with an attack on the methyl group or the aromatic ring, eventually leading to intermediates like benzoyl-CoA, which can be further mineralized. wur.nl

Table 2: Predicted Environmental Degradation Pathways

| Environment | Primary Mechanism | Key Steps (Extrapolated) | Resulting Products |

|---|---|---|---|

| Aerobic (Water/Soil) | Microbial Biodegradation | 1. Oxidation of aldehyde to 3-methylphenylacetic acid.2. Hydroxylation of the aromatic ring.3. Dioxygenase-catalyzed ring cleavage.4. Further metabolism to CO2 and water. | Intermediates like 3-methylphenylacetic acid, catechols; ultimately mineralization. proquest.comnih.gov |

| Anaerobic (Sediment/Groundwater) | Microbial Biodegradation | Slower degradation, potentially via pathways similar to toluene, leading to ring reduction and cleavage. | Methane, CO2, and other small molecules. wur.nl |

| Atmosphere | Photochemical Oxidation | Reaction with •OH radicals, leading to hydrogen abstraction or ring addition. | 3-methylbenzoic acid, nitrated phenols, ring-opened products. ohio.govcopernicus.org |

| Surface Water (Sunlit) | Aqueous Photolysis | Direct absorption of UV radiation leading to transformation. | Oxidized and fragmented byproducts. mdpi.com |

Interdisciplinary Applications and Future Research Directions

Role as a Chemical Marker or Signature (e.g., in forensic analysis of synthetic compounds)

The unique chemical structure of Benzeneacetaldehyde, 3-methyl- positions it as a potential chemical marker or signature in various analytical contexts, including forensic investigations. Its presence as an impurity or byproduct can offer valuable insights into the synthetic route of a target compound. For instance, in biocatalytic reactions, it has been identified as a side product, suggesting that its detection could help in elucidating the specifics of a particular chemical process. rsc.org

In a different context, volatile organic compounds (VOCs) are increasingly being used as indicators of quality and freshness in food products. A study on rice freshness identified Benzeneacetaldehyde, 3-methyl- as one of the VOCs whose concentration changes during storage. acs.org This highlights its potential as a biomarker for assessing the quality and shelf-life of agricultural products. The use of such markers is crucial for ensuring food safety and quality control.

The table below summarizes the potential applications of Benzeneacetaldehyde, 3-methyl- as a chemical marker.

| Application Area | Role of Benzeneacetaldehyde, 3-methyl- | Significance |

| Forensic Chemistry | Potential impurity or byproduct in chemical syntheses. | Can provide clues about the synthetic pathway used to produce a substance of interest. |

| Food Science | Volatile organic compound (VOC) indicator of freshness. | Can be used to monitor the quality and shelf-life of products like rice. acs.org |

| Biocatalysis | Identified as a side product in enzymatic reactions. rsc.org | Its presence can help in optimizing and understanding biocatalytic processes. |

Potential in Material Science or Industrial Processes

Aromatic aldehydes, as a class of compounds, are valuable intermediates in various industrial processes, including the synthesis of polymers, pharmaceuticals, and fragrances. britannica.combritannica.com While specific applications of Benzeneacetaldehyde, 3-methyl- in material science are not yet well-documented, its structural similarity to other industrially relevant aldehydes suggests a high potential for future use.

The fragrance industry, in particular, utilizes a wide array of aromatic aldehydes to create specific scents. britannica.com The oxidation product of Benzeneacetaldehyde, 3-methyl-, which is 3-methylphenylacetic acid, is noted for its use in perfumes and flavorings. smolecule.com This indicates that the aldehyde itself could serve as a precursor in the synthesis of fragrance components. Furthermore, a patent has described the use of 3-methylphenylacetaldehyde oxime, a derivative of the aldehyde, as a raw material for producing nitriles, which are key building blocks in the synthesis of fine chemicals, including pharmaceuticals and fragrances. google.com

The potential industrial applications are outlined in the table below.

| Industrial Sector | Potential Application of Benzeneacetaldehyde, 3-methyl- |

| Fragrance Industry | As a precursor for fragrance compounds like 3-methylphenylacetic acid. smolecule.com |

| Fine Chemicals | As a raw material for the synthesis of nitriles via its oxime derivative. google.com |

| Polymer Chemistry | Potential monomer or intermediate in the synthesis of specialized polymers. |

Integration with Machine Learning and Chemometrics for Predictive Modeling

The integration of machine learning and chemometrics is revolutionizing chemical analysis and predictive modeling. These computational tools can be applied to complex datasets to identify patterns and predict the properties of chemical compounds. For instance, chemometric analysis, combined with techniques like colorimetric sensor arrays, has been successfully used to identify and differentiate various aldehydes and ketones. illinois.edu

In the context of Benzeneacetaldehyde, 3-methyl-, a study on rice freshness utilized gas chromatography-ion mobility spectrometry (GC-IMS) coupled with chemometrics to analyze the volatile compounds present. acs.org This approach allowed for the identification of key chemical markers, including Benzeneacetaldehyde, 3-methyl-, and their correlation with the freshness of the rice. Such models can be used for rapid and non-invasive quality assessment.

Predictive modeling can also be extended to toxicology and other biological activities. By developing Quantitative Structure-Activity Relationship (QSAR) models, it is possible to predict the potential effects of a compound based on its chemical structure. While specific QSAR models for Benzeneacetaldehyde, 3-methyl- are not yet widely published, the methodologies are well-established for aldehydes and other classes of compounds.

The following table details the integration of Benzeneacetaldehyde, 3-methyl- with advanced analytical and modeling techniques.

| Technique | Application | Relevance to Benzeneacetaldehyde, 3-methyl- |

| Chemometrics | Analysis of complex chemical data from sensor arrays and spectrometry. illinois.edu | Can be used to identify and quantify the compound in various matrices. |

| Machine Learning | Development of predictive models for quality assessment. | Used in a model to predict rice freshness based on its VOC profile. acs.org |

| QSAR Modeling | Prediction of biological activity and toxicity based on chemical structure. | Potential for future studies to predict the properties of the compound. |

Emerging Research Avenues in Green Chemistry and Sustainability

The principles of green chemistry are increasingly guiding the development of new chemical processes, with a focus on sustainability, waste reduction, and the use of renewable resources. The production of aromatic aldehydes is an area where these principles can have a significant impact. Research is actively exploring sustainable methods for synthesizing these valuable compounds.

One promising approach is the use of biomass as a renewable feedstock. A catalytic fractionation–ozonolysis strategy has been proposed for producing aromatic aldehydes from native lignin, a major component of biomass. rsc.org This method avoids the use of harsh chemicals and preserves the carbohydrate portion of the biomass for other uses. Another avenue of research is the use of biocatalysis, where enzymes are used to carry out chemical transformations. mdpi.com This can lead to highly selective and efficient production of aldehydes under mild conditions. acs.org

Solar-driven synthesis is another emerging area, with studies demonstrating the production of aromatic aldehydes from mandelic acid derivatives using a photocatalyst in aqueous media. rsc.org While these studies may not have focused specifically on Benzeneacetaldehyde, 3-methyl-, the developed methodologies could potentially be adapted for its sustainable production. chalmers.se

Future research in this area will likely focus on optimizing these green synthesis routes and applying them to a wider range of aromatic aldehydes, including Benzeneacetaldehyde, 3-methyl-.

| Green Chemistry Approach | Description | Potential for Benzeneacetaldehyde, 3-methyl- |

| Biomass Valorization | Conversion of renewable biomass, such as lignin, into aromatic aldehydes. rsc.org | A sustainable route to produce the compound from non-fossil fuel sources. |